molecular formula C5H6N2O2S B13348841 3-(1,2,5-Thiadiazol-3-yl)propanoic acid

3-(1,2,5-Thiadiazol-3-yl)propanoic acid

Cat. No.: B13348841
M. Wt: 158.18 g/mol
InChI Key: VSRGBSBBLUWHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,5-Thiadiazol-3-yl)propanoic acid is an organic compound characterized by the presence of a thiadiazole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,5-thiadiazol-3-yl)propanoic acid typically involves the reaction of appropriate thiadiazole derivatives with propanoic acid or its derivatives.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,5-Thiadiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1,2,5-thiadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it has been shown to activate free fatty acid receptor 1 (GPR40), leading to increased insulin secretion and glucose regulation . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature .

Comparison with Similar Compounds

  • 2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride
  • 3-(1,3,4-thiadiazol-2-yl)propanoic acid
  • 3-(1,2,4-thiadiazol-3-yl)propanoic acid

Comparison: Compared to other thiadiazole derivatives, 3-(1,2,5-thiadiazol-3-yl)propanoic acid is unique due to its specific ring structure and the presence of the propanoic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

3-(1,2,5-thiadiazol-3-yl)propanoic acid

InChI

InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-3-6-10-7-4/h3H,1-2H2,(H,8,9)

InChI Key

VSRGBSBBLUWHBY-UHFFFAOYSA-N

Canonical SMILES

C1=NSN=C1CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.